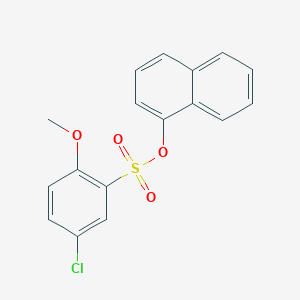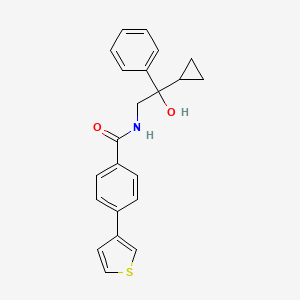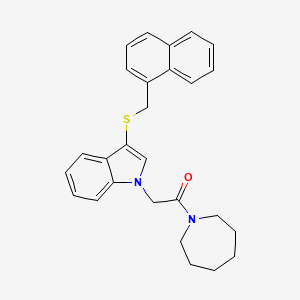
Naphthalen-1-yl 5-chloro-2-methoxybenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalen-1-yl 5-chloro-2-methoxybenzenesulfonate is a chemical compound that is not directly described in the provided papers. However, the papers do discuss various naphthalene derivatives and their chemical properties, which can provide insights into the behavior of similar compounds. For instance, the synthesis of related compounds involves reactions with methylbenzenesulfonates and the formation of complex structures with naphthalene as a core component .
Synthesis Analysis
The synthesis of naphthalene derivatives often involves reactions with sulfonyl chlorides and other reagents. For example, 2-acetylnaphthalen-6-yl 4-methylbenzosulfonate was synthesized by reacting 1-(6-hydroxy-2-naphthyl)-1-ethanone with p-toluenesulfonyl chloride . Similarly, 2,7-bis(prop-2-yn-1-yloxy)naphthalene was produced from naphthalene-2,7-diol and prop-2-ynyl 4-methylbenzenesulfonate using sodium hydride . These methods suggest that the synthesis of Naphthalen-1-yl 5-chloro-2-methoxybenzenesulfonate could potentially involve a reaction between a suitable naphthalene derivative and a chloro-methoxybenzenesulfonyl chloride under appropriate conditions.
Molecular Structure Analysis
The molecular structure of naphthalene derivatives is characterized by the dihedral angles between the naphthalene ring and other attached rings. For instance, in the crystal structure of 2-acetylnaphthalen-6-yl 4-methylbenzosulfonate, the dihedral angle between the benzene ring and the naphthalene ring is 116.5° . The crystal packing of these compounds can exhibit various intermolecular interactions, such as hydrogen bonds and C—H⋯π interactions, which can influence the overall molecular conformation and stability .
Chemical Reactions Analysis
Naphthalene derivatives can participate in a variety of chemical reactions. Photochemical reactions of naphthalenecarbonitriles with methylbenzenes result in products like bis-trimethylbenzene and dihydro-naphthalenecarbonitriles, indicating that naphthalene compounds can undergo electron transfer followed by proton transfer under light irradiation . These reactions are highly specific to the structure of the naphthalene derivatives and the substituents present on the benzene rings.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. The length of the single C—O bond in these compounds can vary, as seen in 2-acetylnaphthalen-6-yl 4-methylbenzosulfonate, where it is longer than in related compounds . The crystal structures can also reveal the presence of non-classical hydrogen bonds and other non-covalent interactions that contribute to the stability and properties of the material . The solvate structures, such as chloroform monosolvate in the case of 2,7-dimethoxy-8-(4-methoxybenzoyl)naphthalen-1-ylmethanone, can also affect the physical properties like solubility and melting point .
Aplicaciones Científicas De Investigación
Toxicological Research
Naphthalene derivatives are studied extensively in toxicological research to understand their effects on living organisms. A study on naphthalene and benzene demonstrated their toxic effects on an animal model, Tribolium castaneum, revealing changes in gene expression related to oxidative stress, metabolism, reproduction, and neurotransmission after exposure (Pájaro-Castro et al., 2017). Another investigation explored the toxicity profiling of naphthalene derivatives, focusing on stress response, toxicity pathway, and adverse outcomes. The findings suggested that these derivatives did not produce abrupt high-toxicity levels in organs and biochemical parameters, marking them as safe for further studies (Anwar et al., 2022).
Environmental Impact Studies
Research on naphthalene derivatives also sheds light on their environmental impact. For instance, a study on the metabolism of chlorinated aromatic pollutants using Rana pipiens as a model showed a range of hydroxylated products, indicating a biohydroxylation process similar to mammalian systems (Safe et al., 1976). This is crucial for understanding the ecological consequences of releasing such chemicals into the environment.
Biochemical Studies
Naphthalene derivatives are also prominent in biochemical studies. Research on biochemical responses of fish sac fry and hepatocytes exposed to polychlorinated naphthalenes highlighted their modulating effects on xenobiotic metabolizing enzymes, suggesting that certain cell types might be vulnerable to the metabolic products of these compounds (Pesonen et al., 2000).
Propiedades
IUPAC Name |
naphthalen-1-yl 5-chloro-2-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO4S/c1-21-16-10-9-13(18)11-17(16)23(19,20)22-15-8-4-6-12-5-2-3-7-14(12)15/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSICUZTPNHAFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((2,5-Difluorophenyl)sulfonyl)-1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2501024.png)
![3-Methyl-6-[4-(1-propan-2-ylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2501025.png)
![1-[4-(acetylamino)benzoyl]-N-cyclopropylpiperidine-4-carboxamide](/img/structure/B2501026.png)

![2-(2-methyl-1H-imidazol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2501031.png)

![5-((4-Chlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2501033.png)



![N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide](/img/structure/B2501040.png)
![(6-Fluoropyridin-3-yl)-[4-[1-(3-methoxyphenyl)ethyl]piperazin-1-yl]methanone](/img/structure/B2501042.png)